molecular formula C15H24Cl2N2 B7788875 N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

Cat. No.: B7788875
M. Wt: 303.3 g/mol
InChI Key: HCKYAUZEQWUQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to drugs targeting the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and cholinergic systems. This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be compared with other similar compounds, such as:

    Cocaine: Another tropane alkaloid with a similar 8-azabicyclo[3.2.1]octane scaffold, known for its stimulant effects on the central nervous system.

    Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings, as well as to decrease saliva production during surgery.

    Scopolamine: A tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.

The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which differ from those of other tropane alkaloids .

Properties

IUPAC Name

N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYAUZEQWUQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.